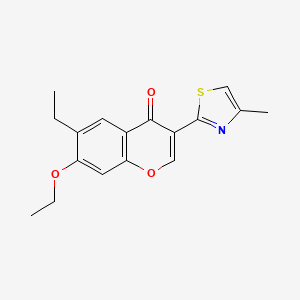

7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-4-11-6-12-15(7-14(11)20-5-2)21-8-13(16(12)19)17-18-10(3)9-22-17/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUBSFUTPHFLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC)OC=C(C2=O)C3=NC(=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1,3-thiazol-2-amine with 6-ethyl-7-hydroxy-4-chromenone in the presence of an ethylating agent such as ethyl iodide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted chromenones.

Scientific Research Applications

7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence

Mechanism of Action

The mechanism of action of 7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

7-Hydroxy-4-chromenone: A precursor in the synthesis of 7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one.

6-Ethyl-4-chromenone: Shares a similar chromenone core structure.

4-Methyl-1,3-thiazol-2-amine: Contains the thiazole moiety present in the target compound.

Uniqueness

This compound is unique due to the combination of its chromenone and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

7-Ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by the presence of a thiazole moiety which enhances its biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is C16H17N1O2S1. Below are some key physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 277.36 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It demonstrates selective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM for Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism of action appears to involve the inhibition of protein synthesis and subsequent effects on nucleic acid and peptidoglycan production, leading to bactericidal effects .

Case Study: Antibiofilm Activity

In a study assessing the antibiofilm efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited moderate-to-good activity, with minimum biofilm inhibitory concentrations (MBIC) reported at 62.216 μg/mL . This suggests its potential as a therapeutic agent in combating biofilm-associated infections.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. The thiazole moiety is hypothesized to play a crucial role in enhancing cytotoxicity against various cancer cell lines. In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cells, although specific data on this compound's efficacy remains limited and requires further investigation .

The biological activity of this compound can be attributed to its ability to interact with biological targets at the molecular level. Molecular docking studies suggest that the compound binds effectively to target proteins involved in microbial resistance and cancer cell proliferation .

Future Directions

Continued research is essential to fully elucidate the pharmacological profiles of this compound. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profiles in animal models.

- Mechanistic Studies : To clarify the pathways involved in its antimicrobial and anticancer activities.

- Structure–Activity Relationship (SAR) : To optimize chemical modifications that enhance biological activity while minimizing toxicity.

Q & A

Q. What are the established synthetic routes for 7-ethoxy-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the chromen-4-one core. Key steps include:

- Core Formation : Cyclization of ethyl acetoacetate derivatives under acidic or basic conditions to form the chromenone scaffold.

- Thiazole Substitution : Introduction of the 4-methyl-1,3-thiazol-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole linkages).

- Ethoxy/Ethyl Functionalization : Alkylation or etherification reactions using ethylating agents (e.g., ethyl bromide) under controlled pH and temperature.

- Optimization : Yield improvements rely on catalyst selection (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF for solubility), and inert atmospheres to prevent oxidation .

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound, and what software is commonly used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data Collection : High-resolution diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion.

- Structure Solution : Direct methods (e.g., SHELXT) for phase determination, followed by Fourier map analysis to locate atoms.

- Refinement : SHELXL is widely used for refining atomic coordinates, thermal parameters, and hydrogen bonding networks. Weak interactions (e.g., C–H···O) are modeled to account for supramolecular packing .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Anticancer : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with positive controls (e.g., staurosporine for kinases).

- Data Validation : Triplicate experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of thiazole-substituted chromenones?

- Methodological Answer :

- Side Reactions : Competing alkylation at the thiazole nitrogen or over-oxidation of the chromenone core.

- Mitigation Strategies :

- Use protective groups (e.g., Boc for amines) during alkylation.

- Employ mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) to preserve the chromenone structure.

- Monitor reaction progress via TLC/HPLC-MS to terminate reactions at optimal conversion .

Q. What analytical techniques resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for structural confirmation?

- Methodological Answer :

- NMR Discrepancies : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to distinguish between isobaric ions (e.g., M+Na vs. M+K).

- Complementary Data : Cross-validate with IR spectroscopy (e.g., carbonyl stretches at ~1650 cm⁻¹) and elemental analysis .

Q. How do structural modifications (e.g., ethoxy vs. hydroxy groups) impact the compound’s binding affinity in molecular docking studies?

- Methodological Answer :

- Computational Workflow :

Ligand Preparation : Generate 3D conformers of derivatives using software like OpenBabel.

Target Selection : Dock against crystallized proteins (e.g., PDB: 1M17 for kinases) using AutoDock Vina.

Affinity Analysis : Compare binding energies (ΔG) and hydrogen-bonding patterns. Ethoxy groups may enhance hydrophobic interactions, while hydroxy groups improve solubility but reduce membrane permeability .

Q. What strategies are effective in analyzing hydrogen-bonding networks in crystalline forms, and how do they influence physicochemical properties?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using software like Mercury.

- Impact on Properties : Stronger H-bond networks (e.g., O–H···N) correlate with higher melting points and lower solubility. Weak interactions (C–H···π) may enhance crystal packing density .

Comparative and Mechanistic Questions

Q. How does the bioactivity of this compound compare to analogs lacking the thiazole moiety?

- Methodological Answer :

- SAR Studies : Thiazole-containing analogs show 5-10x higher antimicrobial activity compared to phenyl-substituted derivatives, likely due to enhanced π-stacking with bacterial DNA gyrase.

- Mechanistic Insight : Thiazole’s electron-withdrawing nature increases electrophilicity, improving target binding .

Q. What crystallographic parameters indicate potential polymorphism, and how can this affect drug development?

- Methodological Answer :

- Polymorphism Indicators : Variations in unit cell dimensions (e.g., Z' > 1) or space group symmetry (e.g., P2₁/c vs. P1).

- Developmental Impact : Polymorphs may differ in bioavailability (e.g., BCS class) or stability (hygroscopicity). Use DSC/TGA to identify thermodynamically stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.